Z-Phe-NHNH-CO-CH3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by its complex structure, which includes a benzyl group, an acetylhydrazinecarbonyl moiety, and a phenylethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines .
Scientific Research Applications
Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the acetylhydrazinecarbonyl and phenylethyl groups.
N-Benzyl-N-phenylacetamide: Contains a benzyl group but differs in the functional groups attached to the nitrogen atom
Uniqueness
Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(2-acetylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O4/c1-14(23)21-22-18(24)17(12-15-8-4-2-5-9-15)20-19(25)26-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,25)(H,21,23)(H,22,24)/t17-/m0/s1 |
InChI Key |
QATWBVVHTHFBLX-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)NNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.